molecular formula C5H12Te2 B14342039 Propane, 1,3-bis(methyltelluro)- CAS No. 105598-32-1

Propane, 1,3-bis(methyltelluro)-

Cat. No.: B14342039
CAS No.: 105598-32-1
M. Wt: 327.3 g/mol
InChI Key: QCASWOQTQQLFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane, 1,3-bis(methyltelluro)-: is an organotellurium compound with the molecular formula C5H12Te2 This compound is characterized by the presence of two methyltelluro groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane, 1,3-bis(methyltelluro)- can be synthesized through the reaction of 1-bromo-3-chloropropane with elemental tellurium and dimethyltelluride in a hydrazine hydrate-alkali system. The reaction involves the reductive splitting of tellurocol followed by alkylation with methyl iodide . Another method involves the use of dimethyltelluride and 1,3-dihalopropanes in the presence of a hydrazine hydrate-potassium hydroxide system .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Propane, 1,3-bis(methyltelluro)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.

    Substitution: The methyltelluro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Telluroxides or tellurones.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted propane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of propane, 1,3-bis(methyltelluro)- involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of stable complexes with transition metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Propane, 1,3-bis(methylthio)-: Contains sulfur atoms instead of tellurium.

    Propane, 1,3-bis(methylseleno)-: Contains selenium atoms instead of tellurium.

Uniqueness: Propane, 1,3-bis(methyltelluro)- is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different coordination chemistry, making them valuable in specific applications .

Properties

CAS No.

105598-32-1

Molecular Formula

C5H12Te2

Molecular Weight

327.3 g/mol

IUPAC Name

1,3-bis(methyltellanyl)propane

InChI

InChI=1S/C5H12Te2/c1-6-4-3-5-7-2/h3-5H2,1-2H3

InChI Key

QCASWOQTQQLFJQ-UHFFFAOYSA-N

Canonical SMILES

C[Te]CCC[Te]C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.